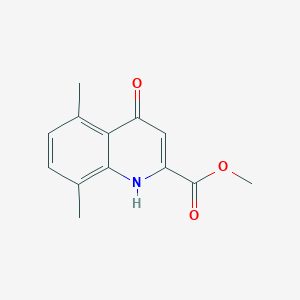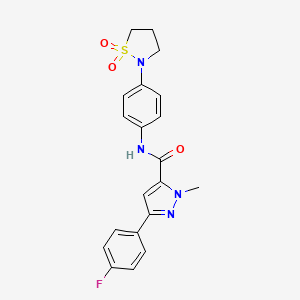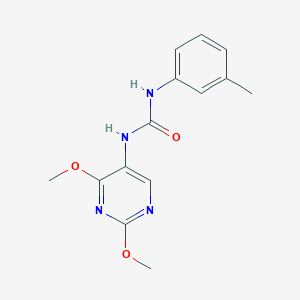
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Architecture
The crystal structure of related compounds, such as sulfonylurea herbicides, reveals significant insights into the supramolecular architecture, demonstrating how hydrogen bonding can link adjacent molecules, forming complex structures. These findings are essential for understanding the chemical behavior and potential applications of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea in areas such as material science and molecular engineering (Youngeun Jeon et al., 2015).
Dimerization and Stability
Research on similar urea derivatives has highlighted their capability to dimerize via hydrogen bonding, which significantly impacts their stability and lifetime. This property is particularly relevant for the design of biomimetic materials and the development of novel pharmaceuticals (S. Söntjens et al., 2000).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives, which share structural similarities with this compound, have been evaluated as effective corrosion inhibitors for metals. These compounds form protective layers on metal surfaces, demonstrating the potential of this compound in industrial applications to prevent corrosion (B. Mistry et al., 2011).
Synthesis and Applications of Analogues
The development of methods for synthesizing glycolurils and their analogues, including compounds like this compound, is crucial for various scientific and technological applications. These compounds find use in pharmacology, explosives, and supramolecular chemistry, highlighting the broad utility of such chemical structures (A. Kravchenko et al., 2018).
Electron Transfer and Molecular Interactions
Studies on ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes reveal the intricate electron transfer processes across hydrogen bonds, providing insights into the electronic properties of compounds like this compound. These findings are relevant for the design of electronic materials and the study of molecular electronics (M. Pichlmaier et al., 2009).
Propiedades
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-4-6-10(7-9)16-13(19)17-11-8-15-14(21-3)18-12(11)20-2/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMBLDILFVTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
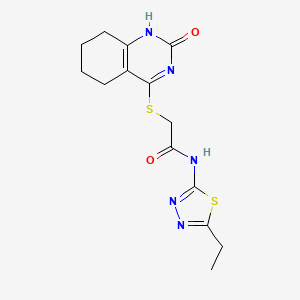
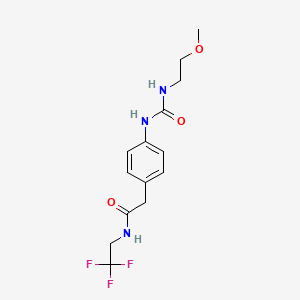
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2675149.png)
![N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2675150.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2675159.png)
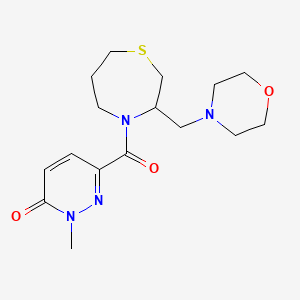
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
